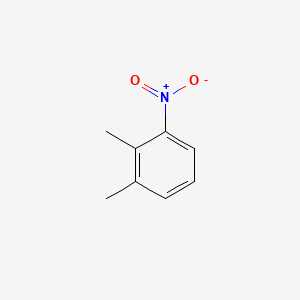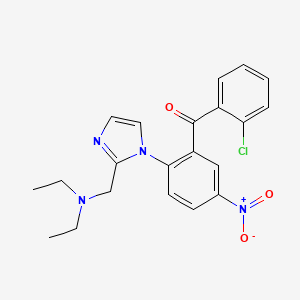![molecular formula C18H15N5O3 B1679093 2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one CAS No. 123685-36-9](/img/structure/B1679093.png)
2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one
Übersicht
Beschreibung
PD 130883 ist ein potentes, lipophiles Chinolon-Antifolat. Es wirkt als Dihydrofolat-Reduktase-Inhibitor und hemmt direkt die Thymidilatsynthase an der 5,10-Methylentetrahydrofolat-Bindungsstelle, wodurch die Netto-Umwandlung des Tetrahydrofolat-Cofaktors zu Dihydrofolat reduziert wird .
Herstellungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für PD 130883 sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass es sich um ein synthetisches Produkt mit potenziellen Forschungs- und Entwicklungsrisiken handelt . Industrielle Produktionsmethoden sind nicht spezifiziert, was darauf hindeutet, dass es möglicherweise hauptsächlich für Forschungszwecke und nicht für die großtechnische industrielle Produktion eingesetzt wird.
Chemische Reaktionsanalyse
PD 130883 durchläuft verschiedene Arten von chemischen Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Rolle als Antifolat konzentriert. Die Verbindung hemmt direkt die Thymidilatsynthase, was die Interkonversion von Tetrahydrofolat-Cofaktoren zu Dihydrofolat beeinflusst . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Antifolate und Inhibitoren der Dihydrofolat-Reduktase . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen mit der Hemmung der Thymidilatsynthase und der Reduktion der Tetrahydrofolat-Cofaktor-Umwandlung zusammen .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for PD 130883 are not extensively detailed in the available literature. it is known to be a synthetic product with potential research and development risks . Industrial production methods are not specified, indicating that it may be primarily used for research purposes rather than large-scale industrial production.
Analyse Chemischer Reaktionen
PD 130883 undergoes several types of chemical reactions, primarily focusing on its role as an antifolate. The compound directly inhibits thymidylate synthase, affecting the interconversion of tetrahydrofolate cofactors to dihydrofolate . Common reagents and conditions used in these reactions include antifolates and inhibitors of dihydrofolate reductase . The major products formed from these reactions are related to the inhibition of thymidylate synthase and the reduction of tetrahydrofolate cofactor conversion .
Wissenschaftliche Forschungsanwendungen
PD 130883 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Antifolat-Dihydrofolat-Reduktase-Inhibitor eingesetzt, wodurch es wertvoll für die Krebsforschung und die zielgerichtete Therapie wird . Die Fähigkeit der Verbindung, die Thymidilatsynthase an der 5,10-Methylentetrahydrofolat-Bindungsstelle zu hemmen, ist entscheidend für die Untersuchung der Interkonversion von Tetrahydrofolat-Cofaktoren zu Dihydrofolat . Dies macht es zu einem wichtigen Werkzeug in der Forschung an metabolischen Enzymen und Proteasen .
Wirkmechanismus
PD 130883 entfaltet seine Wirkung durch direkte Hemmung der Thymidilatsynthase an der 5,10-Methylentetrahydrofolat-Bindungsstelle . Diese Hemmung reduziert die Netto-Umwandlung des Tetrahydrofolat-Cofaktors zu Dihydrofolat und beeinflusst so die zellulären Tetrahydrofolat-Cofaktor-Pools . Zu den beteiligten molekularen Zielstrukturen gehören die Dihydrofolat-Reduktase und die Thymidilatsynthase .
Wirkmechanismus
PD 130883 exerts its effects by directly inhibiting thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site . This inhibition reduces the net conversion of tetrahydrofolate cofactor to dihydrofolate, affecting the cellular tetrahydrofolate cofactor pools . The molecular targets involved include dihydrofolate reductase and thymidylate synthase .
Vergleich Mit ähnlichen Verbindungen
PD 130883 ist einzigartig in seiner potenten lipophilen Chinolon-Antifolat-Struktur und seiner spezifischen Hemmung der Thymidilatsynthase an der 5,10-Methylentetrahydrofolat-Bindungsstelle . Ähnliche Verbindungen umfassen andere Antifolate und Dihydrofolat-Reduktase-Inhibitoren wie Methotrexat und Trimethrexat . Die spezifische Bindungsstelle und der Hemmmechanismus von PD 130883 unterscheiden es von diesen anderen Verbindungen .
Eigenschaften
IUPAC Name |
2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-2-9-22(13-4-6-14(7-5-13)23(25)26)11-12-3-8-16-15(10-12)17(24)21-18(19)20-16/h1,3-8,10H,9,11H2,(H3,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUZJESDLXCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924568 | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123685-36-9 | |
| Record name | PD 130883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123685369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)

![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)






